Pyrido[2,3-b]pyrazin-7-ol

Medicinal Chemistry Scaffold Design Kinase Inhibition

Medicinal chemistry programs require precise scaffold selection; substitution with fixed carbonyl or amino analogs fails due to altered electronic distribution and tautomeric equilibrium. Pyrido[2,3-b]pyrazin-7-ol provides the authentic 7-hydroxyl/keto tautomeric system essential for target engagement. - **Kinase inhibition**: Derivatives achieve 4 nM (Erk1/2, AEZS-131) and 20 nM (PI3Kδ) potency - **Antiviral activity**: Lead EC50 = 0.33 μM vs. HCMV; active against HSV-1, HSV-2, EBV - **Resistance oncology**: Active in erlotinib-resistant NSCLC (IC50 = 0.15 μM) - **Materials science**: NLO βtot = 15.6×10⁻³⁰ esu (low bandgap 3.44 eV) Ships globally with certified purity. Direct procurement for R&D.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B12106226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-7-ol
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(C=N2)O
InChIInChI=1S/C7H5N3O/c11-5-3-6-7(10-4-5)9-2-1-8-6/h1-4,11H
InChIKeyTXWZVJRZJOYNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-7-ol: Core Scaffold & Baseline Profile


Pyrido[2,3-b]pyrazin-7-ol (CAS 1023815-30-6) is a heterocyclic organic compound characterized by a fused pyridine-pyrazine bicyclic system bearing a hydroxyl group at the 7-position . This specific core is widely recognized in medicinal chemistry as a privileged scaffold due to its planar structure facilitating π–π stacking interactions and its hydrogen-bonding capabilities via the hydroxyl moiety, which are critical for biological target engagement . As a versatile intermediate, it serves as a foundational building block for synthesizing kinase inhibitors, antiviral agents, and anticancer candidates .

Pyrido[2,3-b]pyrazin-7-ol: Why Direct Substitution Fails


While the pyrido[2,3-b]pyrazine scaffold is common to many analogs, direct substitution of the core compound with a closely related derivative—such as the 2-one, 7-amino, or dihydro forms—is scientifically untenable due to profound differences in electronic distribution, tautomeric equilibrium, and hydrogen-bonding potential conferred by the 7-hydroxyl group . This hydroxyl moiety exists in a dynamic equilibrium with its keto tautomer (8H-pyrido[2,3-b]pyrazin-7-one), a structural flexibility absent in fixed carbonyl or amino analogs that critically alters target engagement and physicochemical properties [1]. Consequently, potency, selectivity, and ADME profiles observed for one derivative cannot be extrapolated to another, necessitating a rigorous, evidence-based selection process grounded in direct comparative data [2].

Pyrido[2,3-b]pyrazin-7-ol: Comparative Evidence vs Key Analogs


Tautomeric Flexibility Provides Unique Hydrogen Bonding

Pyrido[2,3-b]pyrazin-7-ol exhibits a key structural differentiation through its ability to exist in a tautomeric equilibrium between the 7-hydroxy and 8H-pyrido[2,3-b]pyrazin-7-one forms, a property not shared by fixed analogs such as pyrido[2,3-b]pyrazin-2(1H)-one [1]. This dynamic equilibrium provides a unique hydrogen-bonding pattern that can be exploited for target engagement, offering a clear scientific rationale for its selection as a versatile starting scaffold over more rigid derivatives.

Medicinal Chemistry Scaffold Design Kinase Inhibition

Enhanced Antiviral Selectivity vs Classical HCMV Inhibitors

As a representative core scaffold, optimized pyrido[2,3-b]pyrazin-7-ol derivatives (exemplified by Compound 27) achieve potent HCMV polymerase inhibition with an EC50 of 0.33 μM while demonstrating a favorable safety margin through reduced hERG channel blockade, a critical liability of many advanced antiviral candidates [1]. This contrasts with the higher EC50 values (typically >1 μM) and significant cardiotoxicity concerns associated with first-generation non-nucleoside HCMV inhibitors [2]. Although data for the unadorned core is not available, this class-level evidence strongly supports the scaffold's inherent potential for delivering both potency and safety.

Antiviral Research Polymerase Inhibition Herpesviruses

Potent Erk 1/2 Kinase Inhibition Advantage

Optimized pyrido[2,3-b]pyrazine derivatives, built upon the core scaffold of pyrido[2,3-b]pyrazin-7-ol, have demonstrated exceptional potency as kinase inhibitors, with the lead compound AEZS-131 achieving an IC50 of 4 nM against Erk 1/2 [1]. This potency is comparable to or exceeds that of many other chemotypes under investigation for Erk inhibition, underscoring the scaffold's high efficiency in engaging the kinase active site. While a direct comparator for the unsubstituted core is not available, this class-level benchmark positions the pyrido[2,3-b]pyrazin-7-ol scaffold as a highly attractive starting point for designing potent kinase inhibitors.

Kinase Inhibitors Erk 1/2 Anticancer

Distinct Hydrogen-Bonding Profile vs Bioisosteres

The molecular structure of pyrido[2,3-b]pyrazin-7-ol (C7H5N3O, MW 147.13) yields a distinct hydrogen-bonding profile with 1 H-bond donor and 3 H-bond acceptors . This contrasts with common bioisosteres such as 1H-pyrido[2,3-b]pyrazin-2-one, which has a different donor/acceptor count and topology, and 7-aminopyrido[2,3-b]pyrazine, which offers an additional donor [1]. These subtle but critical differences in molecular recognition elements directly influence solubility, permeability, and target binding, making the 7-ol a unique and non-interchangeable building block for medicinal chemistry programs.

Physicochemical Properties ADME Scaffold Selection

Pyrido[2,3-b]pyrazin-7-ol: Optimal Application Scenarios


Kinase Inhibitors: Erk 1/2 and PI3K Targeting

Pyrido[2,3-b]pyrazin-7-ol serves as an optimal core scaffold for initiating medicinal chemistry campaigns aimed at discovering novel Erk 1/2 or PI3K kinase inhibitors. The class-level evidence demonstrates that optimized derivatives can achieve single-digit nanomolar potency against Erk 1/2, as exemplified by AEZS-131 (IC50 = 4 nM) [1]. Furthermore, the scaffold's versatility is highlighted by its application in generating potent PI3Kδ inhibitors with IC50 values as low as 20 nM in biochemical assays [2]. This positions the 7-ol as a strategic starting point for programs requiring high initial potency and a clear path for further optimization.

Pan-Herpesvirus Polymerase Inhibitor Development

Given the demonstrated success of pyrido[2,3-b]pyrazine derivatives as broad-spectrum herpesvirus polymerase inhibitors, pyrido[2,3-b]pyrazin-7-ol is a highly relevant scaffold for antiviral drug discovery programs. Lead compound 27, derived from this core, exhibits an EC50 of 0.33 μM against HCMV and displays activity against HSV-1, HSV-2, and EBV, all while maintaining a favorable safety margin with reduced hERG channel inhibition [3]. This makes the core compound an excellent choice for teams aiming to develop next-generation non-nucleoside antiviral agents with improved therapeutic windows.

Overcoming Erlotinib Resistance in NSCLC

The pyrido[2,3-b]pyrazin-7-ol scaffold provides a valuable starting point for addressing acquired resistance in oncology. Class-level evidence demonstrates that derivatives like compound 7n exhibit potent antiproliferative activity against both erlotinib-sensitive (IC50 = 0.09 μM) and erlotinib-resistant (IC50 = 0.15 μM) non-small cell lung cancer (NSCLC) cell lines [4]. This ability to overcome a clinically relevant resistance mechanism positions the scaffold as a high-priority building block for projects focused on tackling EGFR T790M mutant-driven tumors and other difficult-to-treat cancers.

Nonlinear Optical (NLO) Property Investigations

Beyond pharmaceutical applications, pyrido[2,3-b]pyrazin-7-ol derivatives have demonstrated significant potential in materials science, specifically for nonlinear optical (NLO) applications. Experimental and computational studies show that select derivatives exhibit remarkable NLO responses, with first hyperpolarizability (βtot) values as high as 15.6 × 10⁻³⁰ esu, driven by a low band gap (Egap = 3.444 eV) and high polarizability [5]. This evidence supports the procurement of the core scaffold for interdisciplinary research programs exploring its use in optoelectronics, photonics, and advanced sensor technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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